molecular formula C9H5Cl2FN2O2 B6311991 3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester CAS No. 1858257-14-3

3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester

Cat. No. B6311991
CAS RN: 1858257-14-3
M. Wt: 263.05 g/mol
InChI Key: NAVHSCXAIKTPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester, or 3,5-DCF-2-PACA-ME, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used for a variety of purposes, such as synthesis and analysis of organic compounds, and as a catalyst for biochemical and physiological processes.

Scientific Research Applications

3,5-DCF-2-PACA-ME is widely used in scientific research as a reagent for the synthesis and analysis of organic compounds. It has also been used as a catalyst for biochemical and physiological processes, such as enzyme-catalyzed reactions and cell signaling pathways. Additionally, it has been used as a probe for the study of protein-protein interactions, as well as for the detection of novel biomarkers and drug targets.

Mechanism of Action

The mechanism of action of 3,5-DCF-2-PACA-ME is not well understood. However, it is believed that the compound acts as a catalyst for biochemical and physiological processes by increasing the rate of reaction of certain enzymes and proteins. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes and proteins, as well as a modulator of certain cell signaling pathways.
Biochemical and Physiological Effects
3,5-DCF-2-PACA-ME has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have the potential to modulate the activity of certain enzymes and proteins, as well as to inhibit certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 3,5-DCF-2-PACA-ME in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize. Second, it is highly soluble in water, making it easy to work with in aqueous solutions. Third, it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the compound is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.

Future Directions

The potential future directions for 3,5-DCF-2-PACA-ME include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research is needed to explore its potential applications in drug discovery and development, as well as its potential use as a therapeutic agent. Additionally, further research is needed to determine the optimal conditions for its use in laboratory experiments, as well as to explore its potential toxicity. Finally, further research is needed to explore its potential use in other fields, such as food science, agriculture, and environmental science.

Synthesis Methods

3,5-DCF-2-PACA-ME is synthesized through a two-step process. The first step involves the reaction of 3,5-dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid (3,5-DCF-2-PACA) with methyl iodide to form the esterified product. The second step involves the reaction of the esterified compound with anhydrous sodium sulfate and sodium hydroxide to form the final product, 3,5-DCF-2-PACA-ME.

properties

IUPAC Name

methyl 2-cyano-2-(3,5-dichloro-6-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2O2/c1-16-9(15)4(3-13)7-5(10)2-6(11)8(12)14-7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVHSCXAIKTPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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